molecular formula C18H15FO4 B12474960 2-(4-Fluorophenyl)-2-oxoethyl 4-oxo-4-phenylbutanoate

2-(4-Fluorophenyl)-2-oxoethyl 4-oxo-4-phenylbutanoate

Cat. No.: B12474960
M. Wt: 314.3 g/mol
InChI Key: NRMWPGFBKBKTIK-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-oxoethyl 4-oxo-4-phenylbutanoate is an organic compound with a complex structure that includes both fluorophenyl and phenylbutanoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 4-oxo-4-phenylbutanoate typically involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-oxoethyl 4-oxo-4-phenylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Fluorophenyl)-2-oxoethyl 4-oxo-4-phenylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of key metabolic processes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-2-oxoethyl 4-oxo-4-phenylbutanoate is unique due to its specific combination of fluorophenyl and phenylbutanoate groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C18H15FO4

Molecular Weight

314.3 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 4-oxo-4-phenylbutanoate

InChI

InChI=1S/C18H15FO4/c19-15-8-6-14(7-9-15)17(21)12-23-18(22)11-10-16(20)13-4-2-1-3-5-13/h1-9H,10-12H2

InChI Key

NRMWPGFBKBKTIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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